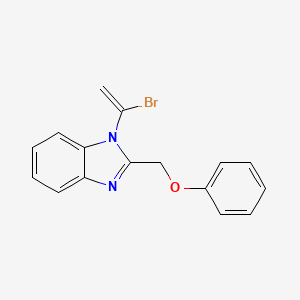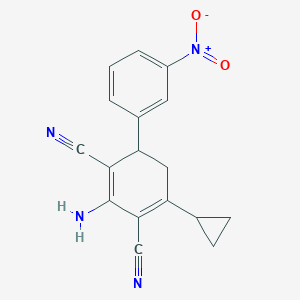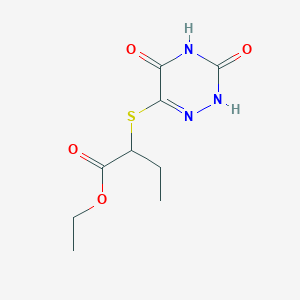![molecular formula C18H26N4O2 B5199722 2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B5199722.png)
2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound characterized by its unique structure, which includes a tert-butylcyclohexylidene group, a hydrazinyl moiety, and a pyridin-3-ylmethyl group
準備方法
The synthesis of 2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-tert-butylcyclohexanone with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with pyridin-3-ylmethylamine and acetic anhydride under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
化学反応の分析
2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
科学的研究の応用
2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
類似化合物との比較
2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide can be compared with similar compounds, such as:
2-(4-tert-butylcyclohexylidene)-2-cyano-N-(4-methylbenzyl)acetamide: This compound shares a similar cyclohexylidene structure but differs in the presence of a cyano group and a 4-methylbenzyl substituent.
4-(tert-Butoxy)-4-oxo-2-(pyridin-3-ylmethyl)butanoic acid: This compound has a similar pyridin-3-ylmethyl group but differs in the presence of a butanoic acid moiety and a tert-butoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
N'-[(4-tert-butylcyclohexylidene)amino]-N-(pyridin-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-18(2,3)14-6-8-15(9-7-14)21-22-17(24)16(23)20-12-13-5-4-10-19-11-13/h4-5,10-11,14H,6-9,12H2,1-3H3,(H,20,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESLWXVKADSMIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(=NNC(=O)C(=O)NCC2=CN=CC=C2)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792271 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(1,3-dioxo-2-phenyl-7,7a-dihydro-3aH-4,7-epoxyisoindol-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B5199641.png)



![N-[2-(4-methoxyphenoxy)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5199695.png)
![3-[(4-Methoxyphenyl)methyl]-1-methyl-8-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5199696.png)
![methyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5199704.png)
![2-(ethylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B5199706.png)
![3-methoxy-N-[4-(piperidine-1-carbonyl)phenyl]benzamide](/img/structure/B5199714.png)


![N-[4-(butan-2-yl)phenyl]-2-ethoxybenzamide](/img/structure/B5199744.png)
![N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5199748.png)

